

# GDF15: Bridging the Gap Between Serum Levels and Tissue Expression

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A Comparative Guide for Researchers and Drug Development Professionals

Growth Differentiation Factor 15 (GDF15), a stress-responsive cytokine, has emerged as a significant biomarker in a multitude of pathological conditions, including cancer, cardiovascular diseases, and metabolic disorders. Its circulating levels in the serum often reflect underlying tissue-specific stress and inflammation, providing a potential window into disease progression and therapeutic response. This guide provides a comprehensive comparison of GDF15 serum levels with its expression in various tissues, supported by experimental data and detailed methodologies.

### Quantitative Correlation of GDF15: Serum vs. Tissue

The following tables summarize the quantitative data from various studies, illustrating the correlation between GDF15 serum/plasma concentrations and its expression in different tissues across several key disease areas.

### **Table 1: GDF15 in Cancer**



| Cancer Type                       | Serum/Plasma<br>GDF15 Levels<br>(ng/mL)  | Tissue Expression<br>Findings   | Correlation and<br>Remarks  |
|-----------------------------------|--|---|---|
| Colorectal Cancer                 | Healthy: ~0.15-1.15[1] [2]. Patients: Significantly elevated, correlates with disease progression[2][3]. | Higher mRNA and protein expression in tumor tissues compared to normal tissue[2][3].  | Serum levels rise in proportion to the progression of colon cancer and have been correlated with Carcinoembryonic Antigen (CEA)[3]. |
| Gastric Cancer                    | Patients: Remarkably higher than in the normal gastric group[4].   | GDF15 expression is significantly upregulated in gastric cancer tissues compared to normal tissues[4].                          | High GDF15 expression is associated with invasion depth, nodal involvement, and tumor size[4].                                      |
| Hepatocellular<br>Carcinoma (HCC) | Healthy: 0.31±0.01.<br>HCC Patients:<br>6.66±0.67[5].  | GDF15 protein expression is significantly higher in HCC tissues than in adjacent non- cancerous and normal liver tissues[5][6]. | A combination of GDF15 and AFP improves the sensitivity and specificity of HCC diagnosis[5].  |
| Prostate Cancer                   | -  | Distinct cytoplasmic<br>staining was observed<br>in several prostate<br>cancers[7].   | Elevated serum GDF15 is a biomarker for aggressiveness and recurrence[2].   |

Table 2: GDF15 in Cardiovascular Diseases



| Condition  | Serum/Plasma<br>GDF15 Levels<br>(ng/L)                        | Tissue Expression<br>Findings  | Correlation and<br>Remarks   |
|--|---|--|--|
| Coronary Artery<br>Disease (CAD)                       | Levels >1800 ng/L<br>associated with higher<br>MACE rates[8]. | GDF15 is markedly increased in cases of cardiovascular injury[8].  | Patients with GDF15<br>levels >1800 ng/L had<br>a significantly higher<br>mortality rate[8]. |
| Heart Failure  | Elevated in patients with heart failure[9].                   | Atrial tissue is a significant source of GDF15, and tissue levels correlate with plasma GDF15[10]. GDF15 expression is highly induced in cardiomyocytes after ischemia/reperfusion[9][11]. | GDF15 is associated with cardiac fibrosis and remodeling[10] [11].                           |
| Atrial Fibrillation with<br>Rheumatic Heart<br>Disease | -   | Plasma and atrial tissue GDF15 mRNA levels were significantly higher compared to healthy subjects[1].  | Positively correlated with the development and maintenance of atrial fibrosis[1].            |

Table 3: GDF15 in Metabolic and Other Diseases



| Condition   | Serum/Plasma<br>GDF15 Levels<br>(pg/mL)  | Tissue Expression<br>Findings   | Correlation and<br>Remarks  |
|---|--|---|---|
| Obesity & Type 2<br>Diabetes (T2DM)                               | Obese: 427 (median, IQR 344–626) ng/mL vs. Controls: 309 (median, IQR 275–411) ng/mL[9]. T2DM women: ~2-fold increase compared to controls[9]. | GDF15 is expressed in adipocytes[9].  | Serum levels positively correlate with BMI, body fat, glucose, and C- reactive protein[9].                        |
| Metabolic Dysfunction- Associated Steatotic Liver Disease (MASLD) | Fasting levels were similar between controls, MASL, and MASH groups (around 616-661 pg/mL)[12].  | -   | GDF15 associates with whole-body and adipose tissue insulin resistance but not with liver oxidative capacity[12]. |
| Psoriasis   | Patients: 1.98±1.57<br>ng/mL vs. Controls:<br>0.93±0.48 ng/mL[13].   | Gene expression was higher in patients (9.7±6.6%) compared to controls (7.6±2.5%) [13].   | Serum levels and gene expression significantly correlate with disease severity[13].                               |
| Idiopathic Pulmonary<br>Fibrosis (IPF)                            | Significantly elevated in patients compared to healthy controls[1].  | GDF15 expression in lung tissue is significantly increased and correlates with pulmonary function[1]. Epithelial cells are the primary source[1]. | Serum concentration was significantly higher in decedents than in survivors[1].                                   |

## **Experimental Protocols**

Detailed methodologies are crucial for the accurate measurement and interpretation of GDF15 levels.



### Serum/Plasma GDF15 Quantification

- Method: Enzyme-Linked Immunosorbent Assay (ELISA) is the most common method for quantifying circulating GDF15 levels.
- Protocol Outline:
  - Sample Collection: Whole blood is collected and processed to obtain serum or plasma.
     For plasma, anticoagulants like EDTA or heparin are used.
  - Sample Preparation: Samples are centrifuged to remove cellular debris. Samples can be stored at -80°C for long-term stability.
  - ELISA Procedure:
    - A microplate pre-coated with a GDF15-specific capture antibody is used.
    - Standards and samples are added to the wells, and any GDF15 present is bound by the immobilized antibody.
    - An enzyme-linked polyclonal antibody specific for GDF15 is added.
    - A substrate solution is added to the wells, and color develops in proportion to the amount of GDF15 bound.
    - The reaction is stopped, and the color intensity is measured using a microplate reader.
  - Data Analysis: A standard curve is generated using known concentrations of recombinant GDF15, and the concentrations in the samples are determined by interpolation.

### **Tissue GDF15 Expression Analysis**

- Method 1: Immunohistochemistry (IHC) for protein localization and semi-quantitative analysis.
- · Protocol Outline:
  - Tissue Preparation: Tissues are fixed (e.g., in formalin) and embedded in paraffin.



- Sectioning: Thin sections (4-5 μm) are cut and mounted on slides.
- Antigen Retrieval: Slides are treated to unmask the antigenic sites.
- Staining:
  - Slides are incubated with a primary antibody specific to GDF15.
  - A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.
  - A chromogen is added, which produces a colored precipitate at the site of the antigenantibody reaction.
- Visualization: Slides are counterstained and examined under a microscope to assess the intensity and localization of GDF15 staining.
- Method 2: Quantitative Real-Time PCR (qRT-PCR) for mRNA expression analysis.
- · Protocol Outline:
  - RNA Extraction: Total RNA is isolated from tissue samples.
  - Reverse Transcription: RNA is converted to complementary DNA (cDNA) using reverse transcriptase.
  - qPCR: The cDNA is amplified using GDF15-specific primers in the presence of a fluorescent dye (e.g., SYBR Green).
  - Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of GDF15 mRNA, often normalized to a housekeeping gene.
- Method 3: Western Blotting for protein quantification.
- Protocol Outline:
  - Protein Extraction: Proteins are lysed from tissue samples.
  - Protein Quantification: The total protein concentration is determined.

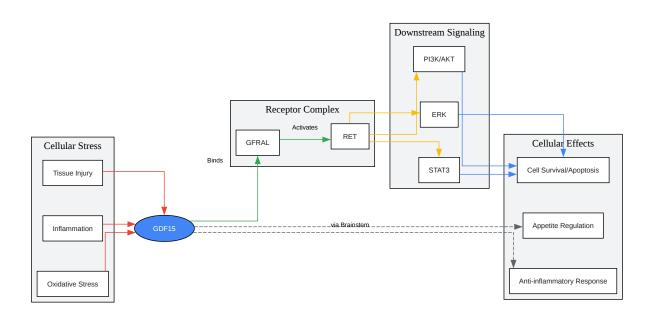


- Electrophoresis: Proteins are separated by size using SDS-PAGE.
- Transfer: Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
- Blocking and Antibody Incubation: The membrane is blocked and then incubated with a primary antibody against GDF15, followed by a secondary antibody conjugated to an enzyme.
- Detection: A substrate is added to produce a chemiluminescent signal, which is captured and quantified.

# Visualizing GDF15 Signaling and Experimental Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the GDF15 signaling pathway and a typical workflow for correlating serum and tissue data.

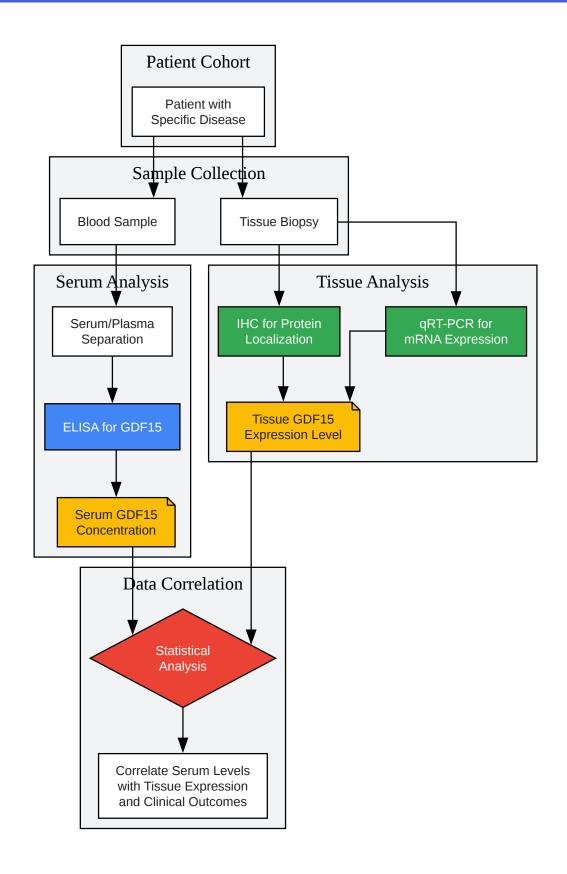




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Caption: GDF15 signaling pathway initiated by cellular stress.





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Caption: Workflow for correlating serum and tissue GDF15 levels.



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### References

- 1. mdpi.com [mdpi.com]
- 2. Pathophysiological role of Growth Differentiation factor (GDF15) in Obesity, Cancer, and Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. carislifesciences.com [carislifesciences.com]
- 4. mdpi.com [mdpi.com]
- 5. Association of Serum Level of Growth Differentiation Factor 15 with Liver Cirrhosis and Hepatocellular Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypothesis paper: GDF15 demonstrated promising potential in Cancer diagnosis and correlated with cardiac biomarkers PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of GDF15 in cancer Summary The Human Protein Atlas [proteinatlas.org]
- 8. Growth differentiation factor-15 is associated with cardiovascular outcomes in patients with coronary artery disease PMC [pmc.ncbi.nlm.nih.gov]
- 9. GDF-15 as a Target and Biomarker for Diabetes and Cardiovascular Diseases: A Translational Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Serum GDF15, a Promising Biomarker in Obese Patients Undergoing Heart Surgery [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
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